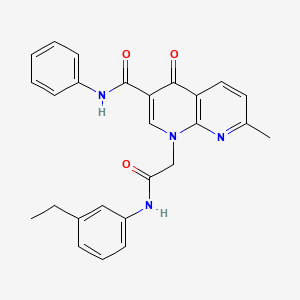

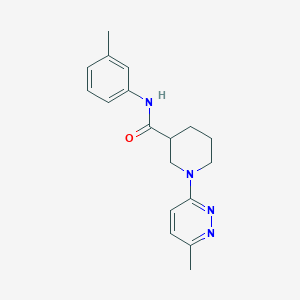

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-fluoro-4-methoxybenzoate” is a compound that has a molecular weight of 184.17 . It’s a solid powder at room temperature .

Molecular Structure Analysis

The molecular formula for “Methyl 3-fluoro-4-methoxybenzoate” is C9H9FO3 . The compound has a molar refractivity of 44.7±0.3 cm^3 .Chemical Reactions Analysis

“Methyl 4-fluorobenzoate” can be used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .Physical And Chemical Properties Analysis

“Methyl 3-fluoro-4-methoxybenzoate” has a boiling point of 264.2±25.0 °C at 760 mmHg . It has a density of 1.2±0.1 g/cm^3 .Aplicaciones Científicas De Investigación

Quantum Chemical and Molecular Dynamic Simulations

A study conducted by Kaya et al. (2016) focused on the corrosion inhibition properties of piperidine derivatives, including compounds with similar structures to Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate. Through quantum chemical calculations and molecular dynamics simulations, they explored the adsorption behaviors of these derivatives on iron surfaces. This research suggests potential applications of such compounds in materials science, particularly in enhancing corrosion resistance (Kaya et al., 2016).

Palladium-catalyzed C-H Functionalization

Magano et al. (2014) detailed a methodology for oxindole synthesis via palladium-catalyzed C-H functionalization, utilizing a compound closely related to Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate. This process is significant in medicinal chemistry, offering a route to the synthesis of complex molecules that could serve as enzyme inhibitors or receptor antagonists (Magano et al., 2014).

Radiolabeled Ligands for Neurotransmitter Receptor Studies

Research by Plenevaux et al. (2000) and Mertens et al. (1994) involved the development of radiolabeled antagonists for studying neurotransmitter receptors, such as 5-HT1A and 5HT2-receptors, with positron emission tomography (PET) and gamma-emission tomography, respectively. These studies underline the compound's relevance in creating diagnostic tools for neurological research, allowing for the visualization and study of receptor distributions in the brain (Plenevaux et al., 2000), (Mertens et al., 1994).

Aminocarbonylation Reactions

Takács et al. (2014) explored the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, indicating the versatility of piperidine derivatives in synthetic organic chemistry. This application is critical for developing novel organic compounds with potential pharmaceutical uses (Takács et al., 2014).

Fluorogenic Reagents for Carbohydrates

Kai et al. (1985) investigated aromatic amidines as fluorogenic reagents for reducing carbohydrates, highlighting the potential of compounds with similar structural motifs to Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate in analytical chemistry. These findings are pertinent for developing sensitive and rapid detection methods for carbohydrates in various samples (Kai et al., 1985).

Direcciones Futuras

Propiedades

IUPAC Name |

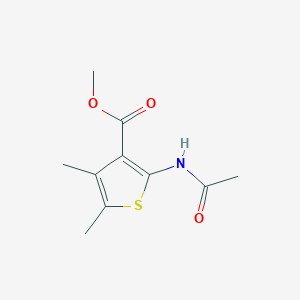

methyl 4-[[(3-fluoro-4-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O4/c1-22-14-4-3-12(9-13(14)17)15(20)18-10-11-5-7-19(8-6-11)16(21)23-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFIPWAAPANWDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2814204.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2814205.png)

![methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2814213.png)

![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)

![N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814221.png)

![6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2814225.png)